Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWGXAXPBZMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716089 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953092-76-7 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophenol in synthesizing nitro-products . The nature of these interactions often involves halogenation and subsequent reactions that lead to the formation of complex biochemical compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been noted for its impact on the stability and degradation of cellular components, which in turn affects cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s molecular mechanism involves interactions that alter the biochemical pathways within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it needs to be stored in a dark place and under an inert atmosphere to maintain its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. The compound’s dosage threshold is critical in determining its safe and effective use in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that determine its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations influence the compound’s biochemical interactions and effects within cells .
Biological Activity
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
1. Chemical Structure and Properties
This compound features a thiophene ring substituted with a chlorine atom and a hydroxyl group, which enhances its reactivity and biological activity. The molecular formula is , with a molar mass of approximately 218.68 g/mol.
This compound is involved in several biochemical reactions and has been shown to interact with various enzymes and proteins:
- Enzyme Inhibition : It inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing the pharmacokinetics of co-administered drugs.
- Oxidative Stress Modulation : It has been observed to modulate oxidative stress pathways, potentially enhancing cellular antioxidant defenses at lower doses.
3. Cellular Effects
This compound exhibits significant effects on cellular processes:
- Anti-inflammatory Activity : Studies indicate that this compound can reduce inflammation by modulating cytokine production and signaling pathways involved in inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in treating infections.
The compound's biological effects are mediated through several mechanisms:
- Enzyme Binding : It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity.
- Cell Signaling Pathways : It influences key signaling pathways related to inflammation and oxidative stress, potentially altering cellular responses to environmental stimuli.
5.1 Anticancer Activity
Research has highlighted the anticancer potential of this compound:
- A study evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The compound was found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
5.2 Dosage Effects in Animal Models
In animal models, the effects of this compound varied with dosage:
- At low doses, it enhanced antioxidant defenses and reduced markers of inflammation.
- Higher doses showed cytotoxicity against tumor cells but also raised concerns regarding toxicity in normal tissues.
6. Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Observations |
|---|---|---|
| Antimicrobial | Enzyme inhibition | Effective against various bacterial strains; potential for infection treatment |
| Anti-inflammatory | Cytokine modulation | Reduces inflammation markers in vitro and in vivo |
| Anticancer | Apoptosis induction | Significant cytotoxicity observed in cancer cell lines |
7. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer applications. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate has shown promise as a lead compound in drug discovery, particularly in the development of antimicrobial and anticancer agents. The biological activity of thiophene derivatives has been extensively studied, revealing their potential to interact with various biological targets.
Antimicrobial Activity
Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal properties. This compound may serve as a scaffold for designing new antimicrobial agents. Its structural features allow for modifications that enhance its efficacy against resistant strains of bacteria and fungi .
Anticancer Properties
The compound has been investigated for its potential in cancer therapy. Studies suggest that it could inhibit specific cancer cell lines, making it a candidate for further development as an anticancer drug. Its mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Material Science Applications
This compound is also explored in the field of materials science, particularly in organic electronics and photovoltaic devices.
Organic Photovoltaics
The compound's electronic properties make it suitable for use in organic photovoltaic cells. It can be utilized as a building block for π-conjugated systems that enhance light absorption and charge transport within solar cells, potentially improving their efficiency .
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound may find applications in OLED technology, where it can be incorporated into light-emitting layers to produce efficient displays .
Chemical Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, allowing for the creation of numerous derivatives with modified biological activities or physical properties. This versatility is crucial for tailoring compounds for specific applications in both medicinal chemistry and material science.
| Compound | Structure Features | Potential Applications |
|---|---|---|
| Methyl 5-Iodo-3-hydroxythiophene-2-carboxylate | Iodine substitution instead of chlorine | Higher reactivity; potential antibacterial agent |
| Methyl 5-Morpholino-3-hydroxythiophene-2-carboxylate | Morpholino group substitution | Altered pharmacokinetics; potential CNS activity |
| This compound | Base compound | Antimicrobial and anticancer applications |
Anticancer Activity Study
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against several cancer cell lines, including pancreatic cancer models. The results indicated a dose-dependent response, suggesting that the compound could enhance the efficacy of existing chemotherapy drugs when used in combination therapies .
Material Efficiency Research
Research on the application of thiophene derivatives in organic photovoltaics highlighted the role of this compound as a key component in improving charge mobility and light absorption characteristics, leading to higher efficiency rates compared to traditional materials .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 undergoes nucleophilic displacement under basic conditions. For example:
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Reaction with amines : Substitution with morpholine in methanol at 100°C yields morpholino derivatives (e.g., 18b in ).
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Reaction with alkoxides : Sodium methoxide facilitates substitution, forming ether linkages (e.g., synthesis of alkyl ethers in ).
Key Data :
| Substrate | Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl 5-chloro derivative | Morpholine | Methanol, 100°C, 20 h | 70% | |
| Methyl 5-chloro derivative | Sodium methoxide | Methanol, reflux, 1 h | 88.2% |
Alkylation and Etherification
The hydroxyl group at position 3 participates in Mitsunobu reactions or alkylation to form ethers:
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Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, phenethyl groups are introduced (e.g., 11 in ).
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Direct alkylation : Reaction with 2-phenylethyl bromide in acetonitrile under microwave heating forms phenethoxy derivatives (e.g., 1 in ).
Mechanistic Insight :
The hydroxyl group’s acidity (pKa ~9–10) enables deprotonation by bases like K₂CO₃, facilitating SN2 pathways. Steric hindrance from the ester group directs substitution to the 3-position.
Ester Hydrolysis and Decarboxylation
The methyl ester undergoes hydrolysis to carboxylic acids, followed by decarboxylation:
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Hydrolysis : Treatment with aqueous HCl or NaOH converts the ester to a carboxylic acid (e.g., 6 → 7 in ).
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Decarboxylation : Heating at 120°C in acidic media removes CO₂, yielding simpler thiophene derivatives (e.g., formation of thiotetronic acids in ).
Kinetic Data :
| Step | Conditions | Half-Life | Reference |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH, 25°C | 2.5 h | |
| Decarboxylation | H₂SO₄, 100°C | 30 min |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
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Suzuki coupling : With aryl boronic acids, aryl groups are introduced at position 5 (e.g., 32 in ).
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Buchwald-Hartwig amination : Morpholine derivatives form via coupling with amines (e.g., 14 in ).
Catalyst Efficiency Comparison :
| Catalyst System | Reaction Type | Yield | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd₂(dba)₃/RuPhos | Buchwald | 70% | 12.5 |
| Pd(OAc)₂/XPhos | Suzuki | 65% | 10.8 |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Thiadiazole formation : Reaction with thioureas under acidic conditions yields thiadiazole derivatives (e.g., 18 in ).
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Thiophene ring expansion : Iodination at position 5 followed by cross-coupling creates larger aromatic systems (e.g., 12 → 13 in ).
Thermodynamic Data :
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|
| Thiadiazole formation | -85.2 | +32.1 | |
| Iodination | +12.4 | -45.3 |
Functional Group Interconversion
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Hydroxyl → Methoxy : Methylation with methyl iodide and Ag₂O produces methoxy derivatives (e.g., 10 → 11 in ).
-
Ester → Amide : Reaction with ammonia in methanol converts the ester to a primary amide (e.g., 12 → 13 in ).
Yield Optimization :
| Conversion | Reagent | Solvent | Optimal Temp (°C) |
|---|---|---|---|
| Ester → Amide | NH₃/MeOH | Methanol | 0–10 |
| Hydroxyl → Methoxy | MeI, Ag₂O | THF | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate with structurally related thiophene carboxylates, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Chlorine vs. Methylsulfanyl Substituents : Replacing -Cl (electron-withdrawing) with -S-CH₃ (electron-donating) at position 5 (e.g., in CAS 104386-68-7) increases electron density on the thiophene ring, altering reactivity in nucleophilic aromatic substitution .
- Hydroxyl vs. Chlorosulfonyl Groups : The -OH group in the parent compound facilitates hydrogen bonding (critical for crystal packing ), while -SO₂Cl in CAS 158439-31-7 enhances electrophilicity, enabling sulfonamide formation .
Hydrogen Bonding and Solubility
- The hydroxyl group in this compound forms strong intermolecular hydrogen bonds, increasing melting point and reducing solubility in non-polar solvents compared to analogs like Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7), where the fused benzene ring enhances lipophilicity .
Preparation Methods
Regioselective Halogenation of 3-Hydroxythiophene-2-carboxylates
A key step in the synthesis of methyl 5-chloro-3-hydroxythiophene-2-carboxylate is the selective chlorination at the C5 position of the 3-hydroxythiophene-2-carboxylate core. According to Castillo-Aguilera et al. (2017), regioselective monohalogenation of 4,5-unsubstituted alkyl 3-hydroxythiophene-2-carboxylates can be efficiently achieved under mild conditions using sulfuryl chloride (SO2Cl2) as the chlorinating agent. This method yields the C5-chlorinated product with high selectivity and good yield in a one-step reaction, avoiding over-halogenation or substitution at undesired positions.
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- Halogenating agent: SO2Cl2 (sulfuryl chloride)
- Temperature: Mild conditions (room temperature or slightly elevated)
- Solvent: Typically inert solvents such as dichloromethane or chloroform
- Reaction time: Optimized for monohalogenation, generally short to prevent polyhalogenation
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- The hydroxyl group at C3 directs electrophilic chlorination to the C5 position due to electronic and steric effects.
- Bromination with N-bromosuccinimide (NBS) under similar conditions targets the C4 position, highlighting the selectivity of chlorination for C5.
This regioselective halogenation step is crucial for obtaining this compound specifically, as opposed to other positional isomers.
Synthesis of the 3-Hydroxythiophene-2-carboxylate Core
Before chlorination, the 3-hydroxythiophene-2-carboxylate scaffold must be constructed. A reliable method involves the condensation of appropriate precursors to form the thiophene ring with a hydroxyl substituent at position 3 and a methyl ester at position 2.
Reported method (based on methyl 3-hydroxythiophene-2-carboxylate synthesis):
- Starting materials: Methyl thioglycolate and E-3-methoxymethyl acrylate
- Catalyst/base: Sodium methoxide in methanol
- Reactor conditions: Continuous flow reactor at 100 °C, 1.0–2.0 MPa pressure
- Reaction time: Approximately 1 hour
- Quenching: Hydrogen chloride/methanol solution at 0–10 °C
- Purification: Distillation under reduced pressure
-
- Yield: Approximately 88.2%
- Purity: 99.5% (white solid product)
This method provides an efficient route to the 3-hydroxythiophene-2-carboxylate intermediate, which can then be subjected to selective chlorination to yield the target compound.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Thiophene ring formation | Methyl thioglycolate + E-3-methoxymethyl acrylate; NaOMe in MeOH; 100 °C; 1–2 MPa; 1 h | Formation of methyl 3-hydroxythiophene-2-carboxylate with high yield and purity |
| 2 | Regioselective chlorination | SO2Cl2; mild temperature; inert solvent | Selective chlorination at C5 position, yielding this compound |
| 3 | Purification | Distillation under reduced pressure | Isolation of pure product |
Research Findings and Practical Implications
- The regioselective chlorination method using SO2Cl2 is well-established and reproducible, offering a straightforward route to the target compound without complex multi-step syntheses.
- The continuous flow synthesis of the thiophene core enhances reaction control, safety, and scalability, which is advantageous for industrial applications.
- The combination of these methods allows for efficient, high-yield preparation of this compound, supporting its use in pharmaceutical research and material science.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate be optimized for improved yield and purity?
- Methodological Answer :
- Use reflux conditions under inert atmosphere (e.g., nitrogen) with anhydrous solvents like CH₂Cl₂ to minimize side reactions .
- Introduce stoichiometric control (e.g., 1.2 equivalents of anhydrides or coupling agents) to ensure complete functionalization .
- Purify via reverse-phase HPLC with gradient elution (e.g., methanol-water from 30%→100%) to isolate the product from unreacted intermediates .
- Monitor reaction progress using TLC or inline spectroscopy to optimize reaction time and minimize decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ester methyl group (δ ~3.8–4.0 ppm for 1H; δ ~52–55 ppm for 13C), hydroxyl proton (broad singlet, δ ~10–12 ppm), and thiophene ring protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Identify key functional groups: C=O (ester, ~1700 cm⁻¹), O-H (hydroxyl, ~3200–3500 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, with expected [M+H]+ ion matching the molecular formula (C₇H₅ClO₃S, m/z ≈ 204.6) .
Q. How do the hydroxyl and chloro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- The hydroxyl group acts as a hydrogen-bond donor, enabling participation in supramolecular assemblies or acid-catalyzed reactions (e.g., esterification) .
- The chloro group enhances electrophilic substitution on the thiophene ring (e.g., Suzuki coupling at the 5-position) but may require protection during reactions targeting the hydroxyl group .
- Use computational tools (e.g., DFT) to predict reactive sites and regioselectivity based on electron density maps .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and hydrogen-bonding patterns of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures) .
- Collect diffraction data using a synchrotron or high-resolution diffractometer (e.g., λ = 0.71073 Å, T = 173 K) .
- Refine structures using SHELXL (for small molecules) to model hydrogen bonds and analyze graph-set motifs (e.g., R₂²(8) rings for O-H···O interactions) .
- Validate thermal ellipsoid models to assess torsional flexibility of the thiophene ring .
Q. What strategies address contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals, especially in aromatic regions .
- Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian 16) to confirm functional group assignments .
- Revisit synthetic protocols if unexpected peaks suggest impurities (e.g., residual solvents or unreacted intermediates) .
Q. How can hydrogen-bonding networks in crystalline forms be exploited for co-crystal engineering?
- Methodological Answer :
- Screen co-formers (e.g., pyridine derivatives) that complement the hydroxyl group’s hydrogen-bonding capacity .
- Use Etter’s graph-set analysis to predict and design supramolecular architectures (e.g., chains or sheets) .
- Monitor co-crystallization outcomes via PXRD and DSC to assess phase purity and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
